

# An In-depth Technical Guide to the Thermochemistry of Iodine-Oxygen Intermediates

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## Compound of Interest

Compound Name: *Iodine peroxide*

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This technical guide provides a comprehensive overview of the thermochemistry of key iodine-oxygen intermediates, species of significant interest in atmospheric chemistry, nuclear safety, and various industrial processes. The following sections detail their fundamental thermodynamic properties, the experimental methods used to determine these values, and visual representations of relevant chemical pathways and experimental workflows.

## Quantitative Thermochemical Data

The thermochemical data for iodine-oxygen intermediates are crucial for understanding their stability, reactivity, and role in complex chemical systems. The following tables summarize the available experimental and computational data for the enthalpy of formation ( $\Delta_f H^\circ$ ), bond dissociation energy (BDE), ionization energy (IE), and electron affinity (EA) of key species.

Table 1: Enthalpy of Formation ( $\Delta_f H^\circ_{298}$ ) of Iodine-Oxygen Intermediates

Species	Formula	$\Delta fH^\circ_{298}$ (kJ/mol)	Method	Reference(s)
Iodine Monoxide	IO	124.2 ± 4.2	Experimental	[1][2]
Iodine Dioxide	OIO	110.1	Computational	[3]
Diiodine Monoxide	I <sub>2</sub> O	92.4 (IOI isomer)	Computational	[4]
Diiodine Dioxide	I <sub>2</sub> O <sub>2</sub>	124.2 (IOIO isomer)	Computational	[4]
Diiodine Trioxide	I <sub>2</sub> O <sub>3</sub>	64.0	Computational	[3]
Diiodine Tetroxide	I <sub>2</sub> O <sub>4</sub>	111.3	Computational	[3][5]
Diiodine Pentoxide	I <sub>2</sub> O <sub>5</sub>	-173.0	Experimental	[6]

Table 2: Bond Dissociation Energies (BDE) of Iodine-Oxygen Species

Bond	Species	BDE (kJ/mol)	Method	Reference(s)
I-O	IO	226 ± 4	Experimental	[7]
O-IO	OIO	~238	Experimental	[4]
I-O	I <sub>2</sub> O (IOI)	~170 (average)	Computational	[8]
I-O (terminal)	I <sub>2</sub> O <sub>5</sub>	~220	Estimated	[6]
I-O (bridging)	I <sub>2</sub> O <sub>5</sub>	~160	Estimated	[6]

Note: A comprehensive experimental dataset for all I-O bond dissociation energies is not readily available. The values for higher oxides are often estimated or derived from computational studies.

Table 3: Ionization Energies (IE) and Electron Affinities (EA) of Iodine-Oxygen Intermediates

Species	Formula	Ionization Energy (eV)	Electron Affinity (eV)	Reference(s)
Iodine Monoxide	IO	9.71 ± 0.02	2.378 ± 0.005	[9][10]
Iodine Dioxide	OIO	-	2.577 ± 0.008	[11]
Iodine Trioxide	IO <sub>3</sub>	-	4.70 ± 0.05	[9][11]
Iodine Tetroxide	IO <sub>4</sub>	-	6.05 ± 0.05	[9][11]

## Experimental Protocols

The determination of the thermochemical data presented above relies on a suite of sophisticated experimental techniques. This section provides detailed methodologies for three key experimental approaches.

### Anion Photoelectron Spectroscopy

Anion photoelectron spectroscopy is a powerful technique for determining the electron affinities of molecules and probing the electronic structure of the corresponding neutral species.

Methodology:

- **Anion Generation:** The iodine oxide anions (e.g., IO<sup>-</sup>, OIO<sup>-</sup>, IO<sub>3</sub><sup>-</sup>) are typically generated in a gas-phase ion source. A common method is electrospray ionization (ESI) of a precursor solution. For instance, a solution of potassium iodide (KI) and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in a water/methanol mixture can be used to produce a range of iodine oxide anions.
- **Ion Trapping and Mass Selection:** The generated anions are guided into a quadrupole ion trap where they are accumulated and cooled to a low temperature (typically 12 K) through collisions with a buffer gas like helium.<sup>[1]</sup> This cooling process is crucial for obtaining high-resolution spectra by minimizing vibrational hot bands. A time-of-flight (TOF) mass spectrometer is then used to select the specific anion of interest.
- **Photodetachment:** The mass-selected anions are irradiated with a high-intensity laser beam of a fixed photon energy.<sup>[1]</sup> The photon energy must be sufficient to detach an electron from

the anion. Commonly used laser systems include Nd:YAG lasers (providing wavelengths like 355 nm and 266 nm) and excimer lasers (e.g., ArF at 193 nm and F<sub>2</sub> at 157 nm).[1]

- **Electron Kinetic Energy Analysis:** The kinetic energy of the photodetached electrons is measured using a magnetic-bottle photoelectron spectrometer. This analyzer uses a strong permanent magnet and a long solenoid to guide the electrons into a detector. The time of flight of the electrons through the spectrometer is measured, from which their kinetic energy can be precisely determined.
- **Data Analysis:** The electron binding energy (EBE) is calculated by subtracting the measured electron kinetic energy (eKE) from the photon energy (hv) of the detachment laser (EBE = hv - eKE). The adiabatic electron affinity is determined from the onset of the lowest energy peak in the photoelectron spectrum, corresponding to the transition from the ground vibrational state of the anion to the ground vibrational state of the neutral molecule.

## Flow Tube Mass Spectrometry

Flow tube reactors coupled with mass spectrometry are versatile tools for studying the kinetics and products of gas-phase reactions involving iodine-oxygen intermediates.

### Methodology:

- **Reactant Generation and Introduction:** The reactants are introduced into a flow tube reactor at specific concentrations. For example, to study the IO radical, it can be generated by the reaction of atomic oxygen with I<sub>2</sub> or a precursor like CF<sub>3</sub>I.[12] Atomic oxygen is typically produced by passing a dilute mixture of O<sub>2</sub> in a carrier gas (e.g., Helium) through a microwave discharge. The iodine precursor is introduced downstream through a separate inlet.
- **Reaction Zone:** The reactants mix and react in the main flow tube, which is often coated with a halocarbon wax to minimize wall reactions.[13] The reaction time is controlled by varying the flow velocity of the carrier gas and the position of a movable injector through which one of the reactants is introduced. The temperature of the flow tube can be controlled to study the temperature dependence of reaction rates.
- **Detection:** A portion of the gas mixture is continuously sampled from the end of the flow tube through a pinhole aperture into a mass spectrometer. A quadrupole mass spectrometer with

an electron impact ionizer is commonly used for detecting both radical and stable species. [12] By monitoring the concentration of reactants and products as a function of reaction time, rate coefficients can be determined.

- Product Identification: By scanning the mass spectrum, the products of the reaction can be identified. Photoionization mass spectrometry (PIMS) using a tunable vacuum ultraviolet (VUV) light source can provide additional information for product identification by measuring the ionization energy of the species.[2]

## Matrix Isolation Spectroscopy

Matrix isolation is a technique used to trap and study reactive species, such as iodine-oxygen intermediates, in an inert solid matrix at very low temperatures. This allows for their spectroscopic characterization without interference from intermolecular interactions or further reactions.

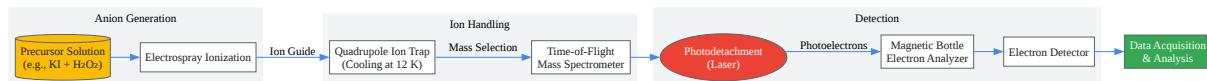
### Methodology:

- Matrix Preparation: A gaseous mixture of the precursor molecules and a large excess of an inert matrix gas (e.g., argon, neon) is prepared. The precursor-to-matrix ratio is typically very low (e.g., 1:1000) to ensure that the guest molecules are isolated from each other.
- Deposition: The gas mixture is slowly deposited onto a cryogenic substrate, such as a CsI or BaF<sub>2</sub> window, which is cooled to a very low temperature (typically 4-20 K) by a closed-cycle helium cryostat.[14]
- In-situ Generation of Intermediates: The reactive iodine-oxygen intermediates can be generated in several ways:
  - Photolysis of Precursors: The isolated precursor molecules can be photolyzed in situ using a UV lamp or a laser to generate the desired radicals. For example, co-deposition of ozone (O<sub>3</sub>) and an iodine precursor like ICN, followed by photolysis, can lead to the formation of iodine-oxygen species.[15]
  - Reaction during Condensation: Two reactive species can be co-deposited from separate gas inlets, allowing them to react on the cold surface before being trapped in the matrix.

- Spectroscopic Analysis: Once the species are trapped in the matrix, they can be studied using various spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is commonly used to probe the vibrational frequencies of the trapped molecules. By analyzing the infrared spectrum, information about the structure and bonding of the iodine-oxygen intermediates can be obtained. Isotopic substitution (e.g., using  $^{18}\text{O}$ ) can be used to confirm vibrational assignments.

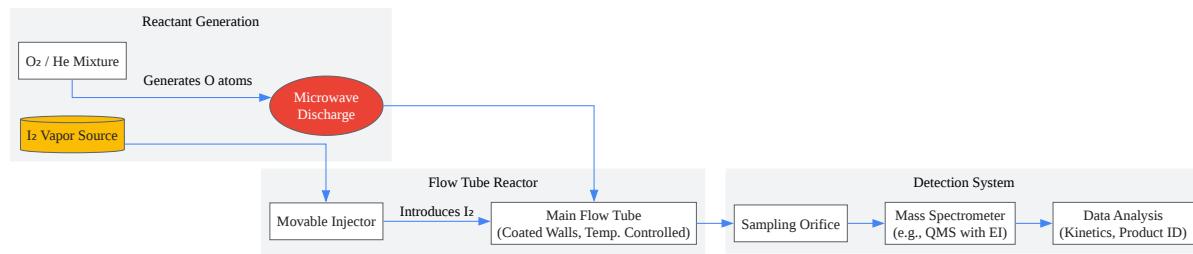
## Visualizations of Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and experimental setups relevant to the thermochemistry of iodine-oxygen intermediates.



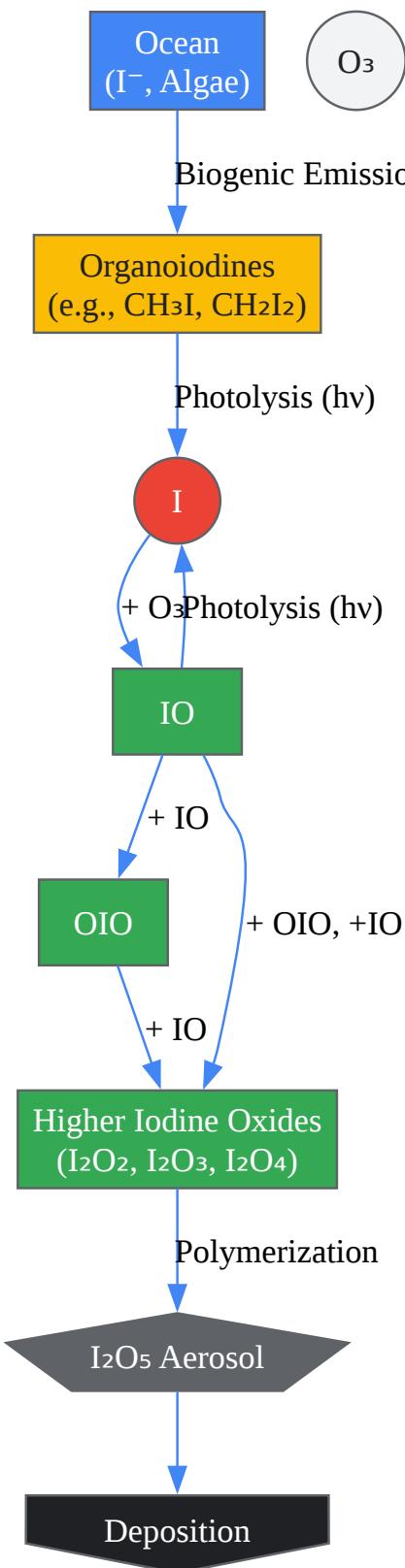
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Anion Photoelectron Spectroscopy Workflow.



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Flow Tube Mass Spectrometry Workflow.



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